molecular formula C12H15NO4 B2787412 Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate CAS No. 1178351-45-5

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

Cat. No.: B2787412
CAS No.: 1178351-45-5
M. Wt: 237.255
InChI Key: DDIJIEQEMYOTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to an amino acid derivative, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methoxybenzylamine with ethyl chloroacetate under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

  • Ethyl 2-((2-methoxybenzyl)amino)-2-oxoacetate

  • Ethyl 2-((4-methoxybenzyl)amino)-2-oxoacetate

  • Ethyl 2-((3-hydroxybenzyl)amino)-2-oxoacetate

Uniqueness: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is unique due to the presence of the 3-methoxybenzyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[(3-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIJIEQEMYOTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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